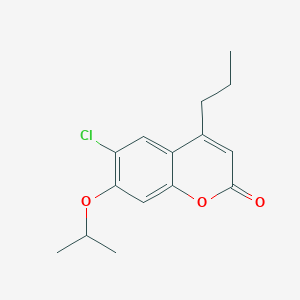

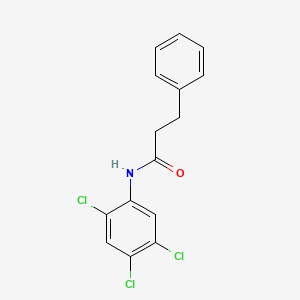

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound’s molecular formula is C15H17ClO3, and it has a molecular weight of 280.75 g/mol .

作用機序

Target of Action

The primary targets of the compound “6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one” are currently unknown. This compound is a derivative of coumarin , a class of compounds known for their diverse biological activities, including anti-HIV , anticancer , and anti-microbial effects . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on the known activities of related coumarin compounds , it’s possible that this compound could interact with various cellular targets, leading to changes in cell function or viability.

Biochemical Pathways

Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of related coumarin compounds , it’s possible that this compound could have a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action.

生化学分析

Biochemical Properties

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The compound’s ability to inhibit these enzymes is attributed to its structural similarity to other known cholinesterase inhibitors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context. Additionally, the compound has been shown to affect the expression of genes related to oxidative stress and inflammation, further highlighting its potential therapeutic benefits.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of cholinesterase enzymes, inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on cholinesterase enzymes for extended periods, making it a promising candidate for therapeutic applications. Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cholinesterase activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and neurotoxicity. These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize the risk of adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The interactions with cytochrome P450 enzymes also suggest potential drug-drug interactions, which need to be considered in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity and function are influenced by its localization, as it can interact with various cytoplasmic and nuclear proteins. Post-translational modifications, such as phosphorylation and acetylation, can also affect the compound’s targeting to specific subcellular compartments, further modulating its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and yields the desired product in reasonable quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same or similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学的研究の応用

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

類似化合物との比較

Similar Compounds

Warfarin: A well-known anticoagulant derived from coumarin.

Dicoumarol: Another anticoagulant with a similar structure.

7-hydroxy-4-methyl coumarin: A precursor in the synthesis of various coumarin derivatives.

Uniqueness

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties

特性

IUPAC Name |

6-chloro-7-propan-2-yloxy-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO3/c1-4-5-10-6-15(17)19-13-8-14(18-9(2)3)12(16)7-11(10)13/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVZCRJXJVVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5742986.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5742996.png)

![N-{3-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5743002.png)

![3-amino-2-[(3-methoxyphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5743017.png)

methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5743026.png)

![N-[4-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B5743029.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5743036.png)

![2-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5743056.png)

![N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5743062.png)